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molecular formula C9H6ClNO B8506387 5-Chloroisoquinoline N-oxide

5-Chloroisoquinoline N-oxide

Cat. No. B8506387
M. Wt: 179.60 g/mol
InChI Key: VFCHIGGKTHAWDI-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 28 Step 1: A solution of MCPBA (1.9, 15.0 mmol, 3.6 g) and 5-chloroisoquinoline (1 eq, 7.80 mmol, 1.27 g) in CH2Cl2 (30 mL) was stirred for 2 hours at room temperature. The reaction mixture was diluted with CH2Cl2 (20 mL) and MeOH (10 mL) and the organic phase washed with 2M NaOH solution. The aqueous layer was extracted with CH2Cl2. The organic fractions were combined, dried over MgSO4, filtered and evaporated to yield the title compound (6.20 mmol, 1.12 g, 79%) as an orange solid.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH:15]=[CH:16][N:17]=[CH:18]2>C(Cl)Cl.CO>[Cl:12][C:13]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:14]=1[CH:15]=[CH:16][N+:17]([O-:9])=[CH:18]2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=C2C=CN=CC2=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase washed with 2M NaOH solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=C[N+](=CC2=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2 mmol
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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